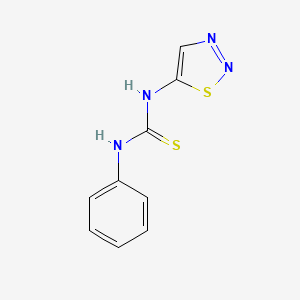
N-Phenyl-N'-1,2,3-thiadiazol-5-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea is a synthetic compound known for its diverse applications in various fields, including plant growth regulation, corrosion inhibition, and antimicrobial activity. This compound is characterized by its unique structure, which includes a thiadiazole ring and a thiourea moiety, contributing to its distinct chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea typically involves the reaction of phenyl isothiocyanate with 1,2,3-thiadiazole-5-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the compound. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent oxidation.
Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-substituted thioureas
Applications De Recherche Scientifique
N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor for metals, particularly in acidic environments.
Biology: Acts as a plant growth regulator, promoting cell division and shoot formation in tissue culture.
Industry: Used in the formulation of agrochemicals and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea involves its interaction with specific molecular targets and pathways:
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective barrier that prevents the interaction of the metal with corrosive agents.
Plant Growth Regulation: It mimics the activity of cytokinins, a class of plant hormones, by promoting cell division and differentiation.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea can be compared with other similar compounds, such as:
Thidiazuron: Another thiadiazole derivative with strong cytokinin-like activity, used extensively in plant tissue culture.
N-Phenyl-N’-1,2,3-thiadiazol-5-ylurea: Similar structure but with a urea moiety instead of thiourea, used as a plant growth regulator and antimicrobial agent
Uniqueness
N-Phenyl-N’-1,2,3-thiadiazol-5-ylthiourea is unique due to its dual functionality as both a corrosion inhibitor and a plant growth regulator. Its ability to undergo various chemical reactions also makes it a versatile compound for different applications .
List of Similar Compounds
- Thidiazuron
- N-Phenyl-N’-1,2,3-thiadiazol-5-ylurea
- 1-[1,2,3]thiadiazol-5-yl-3-(3-trifluoromethoxy-phenyl)urea (3FMTDZ)
- 1-[2-(2-hydroxyethyl)phenyl]-3-(1,2,3-thiadiazol-5-yl)urea (HETDZ)
Propriétés
Numéro CAS |
55461-61-5 |
|---|---|
Formule moléculaire |
C9H8N4S2 |
Poids moléculaire |
236.3 g/mol |
Nom IUPAC |
1-phenyl-3-(thiadiazol-5-yl)thiourea |
InChI |
InChI=1S/C9H8N4S2/c14-9(12-8-6-10-13-15-8)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,14) |
Clé InChI |
HGSLTPVORWEWGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC2=CN=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


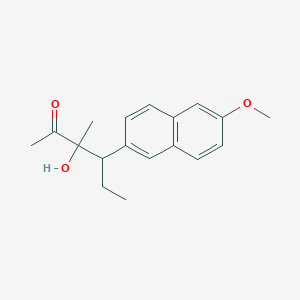
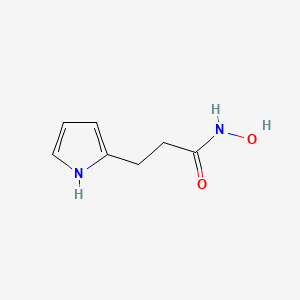
![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
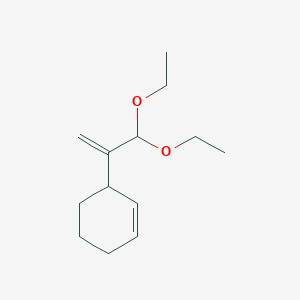
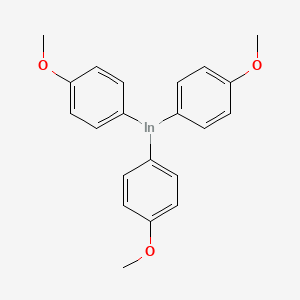
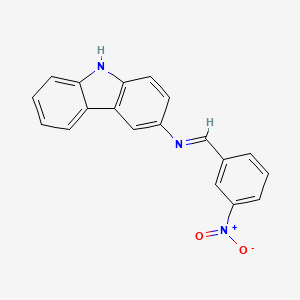
![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)
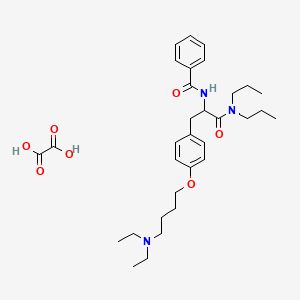
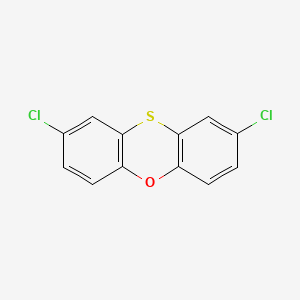
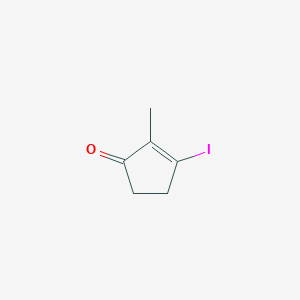
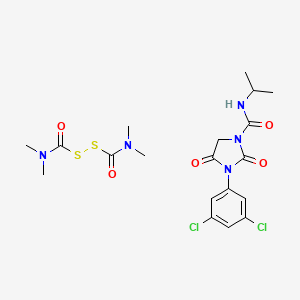
![3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14626601.png)
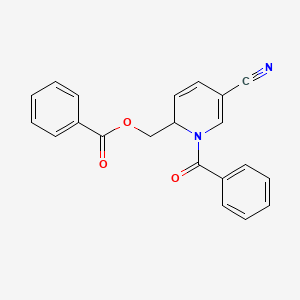
![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)
